1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound that belongs to the class of isochromenones This compound is characterized by the presence of a bromophenyl group and two methoxy groups attached to the isochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2,3-dimethoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions, typically using sulfuric acid or hydrochloric acid, to form the isochromenone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- 1-(4-fluorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- 1-(4-methylphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
Uniqueness
1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-20-14-7-11-8-16(19)22-17(13(11)9-15(14)21-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXQAWEGIJBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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